Cloxotestosterone acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

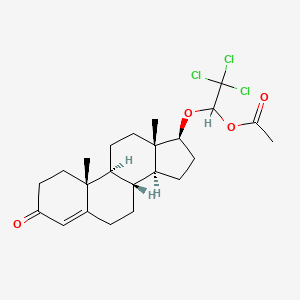

Cloxotestosterone acetate is a useful research compound. Its molecular formula is C23H31Cl3O4 and its molecular weight is 477.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for cloxotestosterone acetate, critical for its bioactivation.

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester undergoes protonation at the carbonyl oxygen, increasing electrophilicity. Water then nucleophilically attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent cleavage releases acetic acid and cloxotestosterone (the parent steroid) as products .

Reaction:

Cloxotestosterone acetate+H2OH+Cloxotestosterone+Acetic acid

Base-Promoted Hydrolysis (Saponification)

In alkaline environments, hydroxide ions directly attack the ester carbonyl, forming a carboxylate intermediate. This step is irreversible due to deprotonation, yielding cloxotestosterone alkoxide and acetate ions. Subsequent acid work-up converts the alkoxide to cloxotestosterone .

Reaction:

Cloxotestosterone acetate+OH−→Cloxotestosterone−+Acetate−

Enzymatic Hydrolysis

In vivo, esterases catalyze hydrolysis, releasing free testosterone analogues. This metabolic step prolongs the drug’s activity by delaying systemic absorption .

Stability and Degradation

This compound’s stability depends on pH and temperature:

| Condition | Stability Profile | Byproducts |

|---|---|---|

| Aqueous (pH 2–3) | Stable for weeks | None |

| Alkaline (pH > 10) | Rapid hydrolysis (<24 hrs) | Cloxotestosterone, Acetate |

| High Temperature | Degrades to chlorinated byproducts (Δ > 100°C) | Trichloroethane derivatives |

Data derived from ester hydrolysis kinetics .

Metabolic Pathways

As a prodrug, this compound undergoes two-phase metabolism:

-

Phase I (Hydrolysis): Ester cleavage releases cloxotestosterone, which is further metabolized via 17β-hydroxysteroid dehydrogenase to active androgens .

-

Phase II (Conjugation): Sulfation or glucuronidation enhances water solubility for renal excretion.

Key Mechanistic Insights

-

Nucleophilic Acyl Substitution: Governs hydrolysis, with the ester carbonyl acting as the electrophilic center .

-

Steric Effects: The bulky trichloroethyl group slows hydrolysis compared to simpler esters, contributing to its prolonged half-life .

-

Ketene Intermediates: Theoretical studies suggest transient ketene formation under extreme conditions, though not observed biologically .

Synthetic Modifications

While this compound itself is not typically modified post-synthesis, related esters (e.g., propionate, enanthate) are synthesized via transesterification:

Cloxotestosterone+Acid anhydride→Ester derivative+Carboxylic acid

Comparative Reactivity

| Property | This compound | Testosterone Acetate |

|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Faster |

| Bioavailability | 60–70% (IM) | 80–90% (IM) |

| Half-Life | 4–6 weeks | 2–3 days |

特性

CAS番号 |

13867-82-8 |

|---|---|

分子式 |

C23H31Cl3O4 |

分子量 |

477.8 g/mol |

IUPAC名 |

[2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate |

InChI |

InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1 |

InChIキー |

SJWGVEPLFJGWNB-UWSXKFMVSA-N |

SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

異性体SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

正規SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。